molecular formula C13H9BrFNO B2897105 3-bromo-N-(4-fluorophenyl)benzamide CAS No. 206062-10-4

3-bromo-N-(4-fluorophenyl)benzamide

Cat. No.: B2897105
CAS No.: 206062-10-4
M. Wt: 294.123
InChI Key: RALCKMXGUGIREZ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H9BrFNO/c14-10-3-1-2-9 (8-10)13 (17)16-12-6-4-11 (15)5-7-12/h1-8H, (H,16,17) . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

1. Synthesis and Characterization

3-Bromo-N-(4-fluorophenyl)benzamide has been studied in terms of its synthesis and characterization. Suchetan et al. (2016) reported on the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides, demonstrating the importance of structural analysis in understanding the properties of these compounds (Suchetan et al., 2016).

2. Antimicrobial and Antipathogenic Activities

Compounds related to this compound, such as various acylthioureas, have been synthesized and tested for their interaction with bacterial cells. Limban et al. (2011) explored their anti-pathogenic activity, finding significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

3. Polymorphism and Crystal Structures

Investigations into the polymorphic behavior of related benzamide derivatives have been conducted. Chopra and Row (2008) identified concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide due to disorder in the crystal structure (Chopra & Row, 2008).

4. Intermolecular Interactions

Shukla et al. (2018) analyzed the role of different intermolecular interactions in the polymorphic modifications of related benzamide derivatives, revealing insights into the formation of different polymorphic forms due to these interactions (Shukla et al., 2018).

5. Potential Antimalarial Properties

Research by Banerjee et al. (2011) on bromo-benzothiophene carboxamide derivatives, which share structural similarities with this compound, revealed their potential as antimalarials. They found these compounds to be potent inhibitors of Plasmodium falciparum Enoyl‐ACP reductase, indicating their promise in antimalarial drug development (Banerjee et al., 2011).

Properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALCKMXGUGIREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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